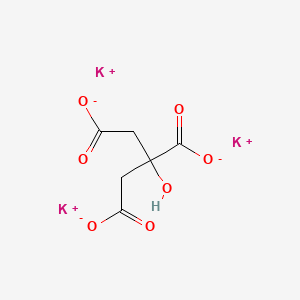
Potassium citrate
Cat. No. B1195846
Key on ui cas rn:
866-84-2
M. Wt: 231.22 g/mol
InChI Key: NAVWVHRQSDHCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08216614B2
Procedure details


Six powder mixes of potassium calcium citrate were prepared; their compositions are presented in Table 3. Calcium was provided as calcium carbonate. By adding equivalent amount of citric acid, calcium carbonate was allowed to dissolve in water or gastric juice by reacting with citric acid to form soluble calcium citrate. Potassium was provided as potassium citrate. When the premix of calcium carbonate, citric acid and potassium citrate was dissolved in water, the resulting aqueous preparations delivered the same single doses of calcium and potassium, as provided by the usual single doses of commercial calcium citrate and potassium citrate; that is, 20 mEq (400 mg) of calcium and 20 mEq of potassium, respectively. Preparation A contained just the amount of total citrate (40 mEq) to neutralize total amount of calcium and potassium cations (40 mEq). Thus, the molar ratio of Preparation A was 2:1:1.33, since each dose in 250 cc yielded 20 mmol potassium, 10 mmol calcium, and 1.33 mmol citrate (40 mEq divided by a valence of 3). The chemical composition of Preparation A was identical to a single dose of combined calcium citrate and potassium citrate treatment described in Examples 1 and 2.


Name
potassium citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
calcium citrate

Name
potassium citrate
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2:5].[C:6]([OH:18])(=[O:17])[CH2:7][C:8]([CH2:13][C:14]([OH:16])=[O:15])([C:10]([OH:12])=[O:11])[OH:9].[C:19]([O-:31])(=[O:30])[CH2:20][C:21]([CH2:26][C:27]([O-:29])=[O:28])([C:23]([O-:25])=[O:24])[OH:22].[K+:32].[K+].[K+].[Ca].[K]>O>[C:6]([O-:18])(=[O:17])[CH2:7][C:8]([CH2:13][C:14]([O-:16])=[O:15])([C:10]([O-:12])=[O:11])[OH:9].[Ca+2:5].[C:19]([O-:31])(=[O:30])[CH2:20][C:21]([CH2:26][C:27]([O-:29])=[O:28])([C:23]([O-:25])=[O:24])[OH:22].[Ca+2:5].[Ca+2:5].[C:6]([O-:18])(=[O:17])[CH2:7][C:8]([CH2:13][C:14]([O-:16])=[O:15])([C:10]([O-:12])=[O:11])[OH:9].[K+:32].[K+:32].[K+:32] |f:0.1,3.4.5.6,10.11.12.13.14,15.16.17.18,^1:35|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
potassium citrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
|
Step Two
|
Name
|
calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
calcium citrate
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]
|
|
Name
|
potassium citrate
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
